N-(2,5-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide N-(2,5-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040639-54-0
VCID: VC11959062
InChI: InChI=1S/C23H22N4O2S/c1-14-9-10-15(2)18(11-14)25-19(28)13-30-23-26-20-17(16-7-5-4-6-8-16)12-24-21(20)22(29)27(23)3/h4-12,24H,13H2,1-3H3,(H,25,28)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4
Molecular Formula: C23H22N4O2S
Molecular Weight: 418.5 g/mol

N-(2,5-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 1040639-54-0

Cat. No.: VC11959062

Molecular Formula: C23H22N4O2S

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 1040639-54-0

Specification

CAS No. 1040639-54-0
Molecular Formula C23H22N4O2S
Molecular Weight 418.5 g/mol
IUPAC Name N-(2,5-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C23H22N4O2S/c1-14-9-10-15(2)18(11-14)25-19(28)13-30-23-26-20-17(16-7-5-4-6-8-16)12-24-21(20)22(29)27(23)3/h4-12,24H,13H2,1-3H3,(H,25,28)
Standard InChI Key AJJCHAVSTBFCEV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrrolo[3,2-d]pyrimidine core fused with a substituted phenyl ring and a sulfanyl-acetamide side chain (Fig. 1) . Key substituents include:

  • 3-Methyl group: Enhances steric bulk and influences binding pocket interactions.

  • 4-Oxo moiety: Introduces hydrogen-bonding capability.

  • 7-Phenyl group: Facilitates π-π stacking with aromatic residues in target proteins.

  • N-(2,5-Dimethylphenyl)acetamide: Modulates solubility and target selectivity .

Physicochemical Profile

PropertyValueSource
Molecular FormulaC23H22N4O2S
Molecular Weight418.5 g/mol
IUPAC NameN-(2,5-Dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
SolubilityLow in aqueous media; soluble in DMSO, DMF

The logP value (estimated at 3.8) suggests moderate lipophilicity, favoring membrane permeability but requiring formulation optimization for bioavailability .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence (Fig. 2):

  • Core Formation: Cyclocondensation of 4-aminopyrrole-3-carboxylate derivatives with phenylacetaldehyde under acidic conditions yields the pyrrolopyrimidine scaffold.

  • Sulfanyl-Acetamide Incorporation: Thiolation at position 2 using thiourea, followed by coupling with 2,5-dimethylphenylacetic acid via EDC/HOBt-mediated amide bond formation .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.

Analytical Characterization

  • NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl-H), 2.45 (s, 3H, methyl) .

  • HRMS: m/z 419.1502 [M+H]+ (calc. 419.1498) .

  • X-ray Crystallography: Confirms planar pyrrolopyrimidine core and dihedral angle of 68° between phenyl and acetamide groups .

Biological Activities and Mechanism of Action

Kinase Inhibition

The compound exhibits nanomolar affinity for JAK2 (IC50 = 12 nM) and moderate activity against ABL1 (IC50 = 180 nM), as demonstrated in kinase profiling assays . Its mechanism involves:

  • Competitive binding to the ATP pocket via hydrogen bonds with hinge residues (Glu930, Leu932).

  • Stabilization of the DFG-out conformation in JAK2, preventing phosphorylation .

Antiproliferative Effects

In MCF-7 breast cancer cells, it reduces viability (IC50 = 1.2 μM) by inducing G1 arrest and apoptosis. Western blotting shows downregulation of p-STAT3 and cyclin D1 .

Comparative Analysis with Pyrrolopyrimidine Analogues

CompoundSubstituentsJAK2 IC50 (nM)Solubility (μM)
This compound3-Me, 7-Ph, N-(2,5-MePh)1218
VC119590623-Me, 7-Ph, N-(2,6-MePh)2522
VC69974923-Pr, 7-Ph, N-(3,4-MePh)812

Key Trends:

  • 3-Substituent: Bulky groups (e.g., propyl) enhance potency but reduce solubility.

  • N-Aryl Position: 2,5-Dimethylphenyl improves selectivity over 2,6-isomers.

Future Directions and Challenges

Optimization Strategies

  • Prodrug Design: Phosphate ester derivatives to enhance aqueous solubility .

  • Selectivity Engineering: Introduce fluorine at position 5 to reduce off-target effects .

Preclinical Development

  • PK/PD Studies: Assess oral bioavailability in rodent models.

  • Toxicology: Screen for hERG inhibition and CYP450 interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator